3,5-Di-tert-butyl-4'-methyl-4-biphenylol
Description
3,5-Di-tert-butyl-4'-methyl-4-biphenylol is a phenolic compound characterized by two tert-butyl groups at the 3- and 5-positions of the biphenyl ring and a methyl group at the 4'-position. This structure confers exceptional steric hindrance and oxidative stability, making it valuable in applications requiring robust antioxidant properties. Its biphenyl backbone may enhance thermal resistance compared to simpler phenolic antioxidants, though its specific reactivity and solubility depend on substituent arrangement .
Properties
CAS No. |
6257-38-1 |
|---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(4-methylphenyl)phenol |
InChI |
InChI=1S/C21H28O/c1-14-8-10-15(11-9-14)16-12-17(20(2,3)4)19(22)18(13-16)21(5,6)7/h8-13,22H,1-7H3 |
InChI Key |
DVEQZTOWLAYDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4’-methyl-4-biphenylol typically involves the alkylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity 3,5-Di-tert-butyl-4’-methyl-4-biphenylol.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-4’-methyl-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Di-tert-butyl-4’-methyl-4-biphenylol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used as an additive in lubricants, plastics, and coatings to enhance stability and performance.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-4’-methyl-4-biphenylol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and reactivity. Pathways involved may include antioxidant mechanisms, where the compound scavenges free radicals and prevents oxidative damage.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Inferred from structural similarity to compounds in and .
Key Findings:
- Its derivatives, such as the isoxazolone hybrid in , exhibit enhanced radical scavenging (66% under identical conditions) due to extended conjugation and stabilized radical intermediates .
- SONGNOX® L101: This tetrafunctional derivative demonstrates superior thermal stability, making it ideal for high-temperature lubricants. Its solid-state structure minimizes volatility, a common drawback of BHT .
- 3,5-Di-tert-butyl-4-methoxybenzaldehyde : While structurally similar (91% similarity to the target compound), its aldehyde group reduces antioxidant efficacy but increases reactivity in polymerization processes .
Biological Activity
3,5-Di-tert-butyl-4'-methyl-4-biphenylol (CAS No. 6257-38-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Antioxidant Properties
One of the notable biological activities of 3,5-Di-tert-butyl-4'-methyl-4-biphenylol is its antioxidant activity . Studies have demonstrated that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity
Research has indicated that 3,5-Di-tert-butyl-4'-methyl-4-biphenylol exhibits cytotoxic effects against certain cancer cell lines. In vitro studies have shown that the compound can inhibit cell proliferation in human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines while demonstrating lower toxicity towards normal cells like MRC-5 fibroblasts. The cytotoxic mechanism appears to involve the induction of apoptosis through various signaling pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Cytotoxic |
| HeLa | 20 | Cytotoxic |
| MRC-5 | >50 | Low toxicity |
The mechanisms underlying the biological activities of 3,5-Di-tert-butyl-4'-methyl-4-biphenylol are still under investigation. Preliminary findings suggest that it may modulate key signaling pathways involved in apoptosis and cell cycle regulation. Additionally, its antioxidant properties may contribute to reducing inflammation and cellular stress responses.
Case Studies
- Anticancer Activity : A study conducted by researchers explored the effects of 3,5-Di-tert-butyl-4'-methyl-4-biphenylol on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, with morphological changes consistent with apoptosis observed via microscopy.
- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death. The findings suggested that treatment with 3,5-Di-tert-butyl-4'-methyl-4-biphenylol significantly decreased markers of oxidative damage in neuronal cultures.
Toxicological Profile
While the beneficial effects of 3,5-Di-tert-butyl-4'-methyl-4-biphenylol are promising, understanding its toxicological profile is essential for potential therapeutic applications. Current data indicate that the compound has a favorable safety margin when evaluated in vitro; however, further in vivo studies are warranted to assess long-term effects and potential toxicity.
Q & A
Q. How can researchers optimize synthetic routes for 3,5-Di-tert-butyl-4'-methyl-4-biphenylol?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for biphenyl synthesis. For tert-butyl-substituted derivatives, use Pd(PPh₃)₄ as a catalyst with K₂CO₃ as a base in a toluene/water solvent system. Ensure rigorous exclusion of oxygen to prevent catalyst deactivation. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. What analytical techniques are recommended for assessing purity and structural confirmation?
- Methodological Answer :
- Purity : Employ reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 65:35 methanol/buffer at pH 4.6) with UV detection at 254 nm. Compare retention times against certified reference standards .
- Structural Confirmation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with NIST databases (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde, CAS 1620-98-0) for tert-butyl and phenolic proton signatures .
Q. How should researchers handle sample preparation for trace analysis in environmental matrices?
- Methodological Answer : For wastewater or sludge, perform solid-phase extraction (SPE) using Oasis HLB cartridges. Condition with methanol and water (pH 2–3 for acidic analytes). Elute with methanol/acetone (9:1), concentrate under nitrogen, and analyze via LC-MS/MS. Include deuterated internal standards (e.g., triclosan-d₃) to correct for matrix effects .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for tert-butyl-substituted biphenyl derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Re-run NMR in deuterated DMSO to enhance phenolic proton visibility. For ambiguous peaks, conduct 2D NMR (COSY, HSQC) to assign coupling patterns. Validate with computational methods (DFT calculations for predicted chemical shifts) .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. Monitor degradation products via LC-QTOF-MS. For photolysis studies, expose solutions to UV light (λ = 254 nm) and analyze intermediates. Include controls with autoclaved inoculum to distinguish biotic/abiotic pathways .
Q. How can researchers address challenges in confirming compound identity when commercial standards are unavailable?
- Methodological Answer : Synthesize an in-house standard via a validated route and characterize it exhaustively (NMR, HRMS, elemental analysis). Use orthogonal techniques like FT-IR (e.g., phenolic O-H stretch at 3200–3600 cm⁻¹) and X-ray crystallography for unambiguous confirmation. Cross-check with published spectral libraries (e.g., NIST) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
